tert-Butyl 4-nitroindoline-1-carboxylate
Description
Significance of Indoline (B122111) and Related Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with a profound impact on medicinal chemistry and drug discovery. openmedicinalchemistryjournal.commdpi.comrsc.orgnih.govrsc.org Statistically, over 85% of all biologically active compounds feature a heterocyclic scaffold, and nitrogen heterocycles are the most common. rsc.org An analysis of FDA-approved small-molecule drugs reveals that approximately 59% contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.comnih.govrsc.org The prevalence of these structures is attributed to their ability to form stable complexes and engage in hydrogen bonding, which is crucial for interacting with biological targets like DNA and proteins. mdpi.comrsc.org
The indoline scaffold, also known as 2,3-dihydroindole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. researchgate.netwikipedia.org This structure is a common motif in a wide array of natural products and synthetic compounds that exhibit significant pharmacological activities. researchgate.net The indoline core serves as a versatile framework in drug design, with derivatives being investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net The ability to modify the indoline ring at various positions allows for the creation of diverse molecular architectures with tailored biological functions. researchgate.net
Strategic Importance of tert-Butyl Carbamate-Protected Scaffolds in Organic Synthesis
In multi-step organic syntheses, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. For amines, one of the most widely used protecting groups is the tert-butoxycarbonyl (Boc) group, which forms a tert-butyl carbamate. fiveable.memasterorganicchemistry.com The Boc group is favored for its stability under a broad range of reaction conditions, including those involving most nucleophiles and bases. fiveable.me This stability allows chemists to perform various chemical transformations on other parts of a molecule while the amine functionality remains masked. fiveable.menumberanalytics.com
The strategic advantage of the Boc protecting group lies in its ease of introduction and removal under mild conditions. fiveable.menumberanalytics.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fiveable.me The removal, or deprotection, of the Boc group is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the free amine without affecting other sensitive functional groups. fiveable.mebzchemicals.com This orthogonality is particularly valuable in complex syntheses, such as peptide synthesis, where multiple protecting groups are employed. bzchemicals.comnumberanalytics.com The use of Boc-protected scaffolds, like tert-butyl 4-nitroindoline-1-carboxylate, provides a robust and versatile platform for the construction of more complex molecules. numberanalytics.comnumberanalytics.com
Overview of Nitro-Substituted Indoline Derivatives in Chemical Transformations
The introduction of a nitro (NO₂) group onto the indoline ring system significantly influences its electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. mdpi.com This electronic modification can be strategically employed to control the regioselectivity of further chemical transformations on the benzene portion of the indoline scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
tert-butyl 4-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-6H,7-8H2,1-3H3 |
InChI Key |
DSELMNCZUWQOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Indoline Derivatives with a Focus on Tert Butyl 4 Nitroindoline 1 Carboxylate Precursors
Established Synthetic Routes to Indoline (B122111) Core Structures
The construction of the indoline framework can be broadly approached through two primary strategies: the cyclization of acyclic precursors to form the heterocyclic ring system, or the dearomatization of a pre-existing indole (B1671886) ring.
Cyclization reactions are a cornerstone of heterocyclic chemistry, providing powerful methods to build the indoline core from simpler, more readily available starting materials. Among the classical and modern methods, the Fischer indole synthesis and transition-metal-catalyzed cyclizations, such as the Heck reaction, are prominent.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org While it traditionally yields aromatic indoles, a variation known as the interrupted Fischer indolization can be employed to directly access the indoline scaffold. nih.govnih.gov This strategy involves the condensation of hydrazines with latent aldehydes, leading to a tandem nih.govnih.gov-sigmatropic rearrangement and cyclization cascade that terminates at the indoline oxidation state. nih.gov This approach has proven effective for the convergent synthesis of complex fused indoline systems, including furoindolines and pyrrolidinoindolines. nih.govnih.gov
Transition-metal catalysis, particularly with palladium, offers versatile and highly efficient routes to indolines. The Heck cyclization is a powerful tool that involves the intramolecular reaction of an aryl halide with an alkene, tethered by a nitrogen atom, to form the indoline ring. nih.govnih.gov Aza-Heck cyclizations, which use nitrogen electrophiles like N-hydroxy anilines (accessible from the corresponding nitroarenes), have expanded the scope of this methodology, allowing for the synthesis of indolines with complex ring topologies and functional group tolerance. nih.gov These reactions offer distinct advantages over other methods, including compatibility with various alkene substitution patterns. nih.gov
Table 1: Examples of Aza-Heck Cyclization for Indoline Synthesis nih.gov
| Substrate | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| N-Boc-N-(2-bromophenyl)allylamine | Pd(OAc)₂, P(o-tol)₃ | Base, Solvent | 1-Boc-3-methylindoline | 84% |
| N-Hydroxy-N-(o-allylphenyl)carbamate | Pd₂(dba)₃, Ligand | Base, Toluene | Indoline with pendant functionality | 89% |
| N-Carbamate protected o-alkenyl aniline (B41778) | Palladium Catalyst | Base, Solvent | Indoline with C2 quaternary center | High |
The transformation of stable, aromatic indoles into their saturated indoline counterparts is a direct and atom-economical approach to the indoline core. This dearomatization is most commonly achieved through catalytic hydrogenation.
Catalytic hydrogenation of the C2-C3 double bond of the indole ring is a fundamental method for synthesizing indolines. nih.gov However, this transformation presents challenges, as the indoline product, a cyclic secondary amine, can poison the catalyst, and over-reduction of the benzene (B151609) ring can occur, leading to octahydroindoles. nih.gov Various catalytic systems have been developed to address these issues. Heterogeneous catalysts like Platinum on carbon (Pt/C), often activated with an acid such as p-toluenesulfonic acid, have been used to successfully hydrogenate a variety of substituted indoles to their corresponding indolines in excellent yields. nih.gov The reaction can be performed in environmentally benign solvents like water, representing a green solution to this long-standing challenge. nih.gov More recently, metal-free catalysis using frustrated Lewis pairs (FLPs), such as those based on triarylboranes, has emerged as a powerful strategy for the solvent-free hydrogenation of indoles with unprecedented catalyst turnover numbers. nih.gov
Table 2: Catalytic Systems for Hydrogenation of Indoles to Indolines
| Indole Substrate | Catalyst System | Hydrogen Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Unprotected Indole | Pt/C, p-toluenesulfonic acid | H₂ gas | Water, room temp. | Excellent | nih.gov |
| N-Methylindole | B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ | H₂ gas (20 atm) | Solvent-free, 100 °C | >99% | nih.gov |
| Substituted Indoles | Pd(OCOCF₃)₂ | H₂ gas | Acidic medium | Good | nih.gov |
| N-Protected Indoles | Ru-NHC Complex | H₂ gas (100 bar) | n-hexane, 25-100 °C | High | acs.org |
Beyond traditional hydrogenation, visible-light-induced dearomatization has gained significant traction. nih.govacs.org These methods utilize photoredox catalysis to transform planar indoles into complex, three-dimensional indoline structures under mild and sustainable conditions. nih.gov These reactions can proceed through various pathways, including [2+2] and [5+2] cycloadditions, to construct diverse polycyclic indoline frameworks. nih.govacs.org
Targeted Functionalization Strategies for Nitroindoline (B8506331) Scaffolds
The synthesis of tert-butyl 4-nitroindoline-1-carboxylate requires precise control over the introduction of both the nitro group and the nitrogen-protecting group. The regioselectivity of the nitration step is a critical consideration.
Direct electrophilic nitration of the N-protected indoline ring typically occurs with high regioselectivity at the C5 position, which is electronically activated by the nitrogen atom. figshare.com Achieving nitration at the C4 position, as required for the target compound, is less direct and generally relies on a strategy where the nitro group is installed prior to the formation of the indoline ring.
A common and effective route involves the synthesis of 4-nitroindole (B16737) as a key precursor. orgsyn.orggoogle.com The Reissert indole synthesis provides a practical method for preparing 4-nitroindole from 2-methyl-3-nitroaniline. orgsyn.org Once 4-nitroindole is obtained, the indoline ring can be formed via reduction of the C2-C3 double bond. This reduction must be performed chemoselectively to avoid the simultaneous reduction of the nitro group. Catalytic hydrogenation using specific catalysts or transfer hydrogenation can be employed for this purpose, though conditions must be carefully optimized. nih.govscispace.com For instance, reagents like tin(II) chloride in hydrochloric acid or catalytic systems like Pd/C under controlled hydrogen pressure are often used for the reduction of nitroarenes and can be adapted for the selective reduction of the indole double bond while preserving the nitro functionality. scispace.comrsc.org
The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov The introduction of the Boc group onto the nitrogen of 4-nitroindoline (B1317209) is a standard and high-yielding transformation.
The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc)₂O . nih.gov The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. organic-chemistry.org Catalyst-free methods using a water-acetone mixture have also been developed, offering a greener alternative. nih.gov This N-Boc protection is highly chemoselective for amine groups and is compatible with a wide variety of other functional groups, including the nitro group present on the aromatic ring. organic-chemistry.orgnih.gov
Table 3: General Conditions for N-Boc Protection of Amines
| Amine Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Structurally Diverse Amines | (Boc)₂O | Water/Acetone, Room Temp, 5-10 min | 92-98% | nih.gov |
| Aryl and Aliphatic Amines | (Boc)₂O | HClO₄–SiO₂, Solvent-free, Room Temp | High | organic-chemistry.org |
| α-Amino Acid Esters | (Boc)₂O | Water/Acetone, Room Temp, 5-12 min | 92-96% | nih.gov |
| 3-Chloroaniline | (Boc)₂O | Base, Solvent | Good | gsconlinepress.com |
Green Chemistry and Sustainable Approaches in Indoline Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. tandfonline.comresearchgate.net For indoline synthesis, this involves developing methods that reduce waste, use less hazardous materials, and improve energy efficiency. tandfonline.com
Several green strategies are applicable to the synthesis of indoline precursors. The use of water as a solvent for reactions like the catalytic hydrogenation of indoles significantly improves the environmental profile of the synthesis. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles for the synthesis of indole and indoline derivatives. tandfonline.comresearchgate.net Furthermore, the development of flow chemistry techniques offers enhanced safety, scalability, and control over reaction parameters. researchgate.net For example, a two-step flow process for synthesizing indolines via reductive cyclization followed by N-alkylation has been developed, avoiding the isolation of potentially unstable intermediates and utilizing green solvents. researchgate.net Electrosynthesis, which uses electricity to drive chemical reactions, provides another sustainable alternative by avoiding the need for stoichiometric chemical oxidants or reductants, as demonstrated in the controllable synthesis of functionalized indolines and indoles. rsc.org
Catalytic Methods for Indoline Derivative Construction
The construction of the indoline ring system has been significantly advanced through the development of various catalytic methods. These approaches offer high efficiency, mild reaction conditions, and broad functional group tolerance compared to classical methods. Transition-metal catalysis, in particular, has been instrumental in the formation of the core indoline structure.
Palladium-catalyzed reactions are among the most powerful tools for synthesizing indolines. organic-chemistry.org One prominent strategy involves the intramolecular C-H amination of β-arylethylamine derivatives. For instance, using a picolinamide (B142947) (PA) protecting group on the amine, palladium catalysts can effect the cyclization via ortho-C(sp²)-H bond activation under mild conditions with low catalyst loadings. organic-chemistry.org Similarly, Pd(II)-catalyzed intramolecular amination of arenes using oxidants like ceric sulfate (B86663) or N-fluoro-2,4,6-trimethylpyridinium triflate provides access to a wide array of substituted indolines, tolerating sensitive functional groups such as nitro and cyano. organic-chemistry.org
Copper-catalyzed methods also play a crucial role. A notable example is the diastereo- and enantioselective synthesis of highly functionalized indolines using a copper hydride (CuH) catalyst. This method allows for the preparation of various cis-2,3-disubstituted indolines with high yields and excellent enantioselectivity under mild conditions. organic-chemistry.org
In addition to transition metals, Brønsted acids have been employed as catalysts for the transfer hydrogenation of indole derivatives. Using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, various optically active indolines can be synthesized with high enantioselectivities. organic-chemistry.org Metal-free approaches have also gained traction; for example, iodine-mediated oxidative intramolecular amination of anilines enables the formation of indolines through the cleavage of unactivated (sp³)-C-H and N-H bonds. organic-chemistry.org
| Catalyst System | Reaction Type | Substrate Example | Key Features |
| Palladium(II) Acetate (B1210297) / PhI(OAc)₂ | Intramolecular C-H Amination | 2-Pyridinesulfonyl-protected phenethylamines | Facile deprotection of the 2-pyridinesulfonyl group. organic-chemistry.org |
| Palladium(II) Acetate / Ceric Sulfate | Intramolecular C-H Amination | N-acetyl phenethylamines | Tolerates nitro and cyano functional groups. organic-chemistry.org |
| Copper(I) Hydride Complex | Reductive Cyclization | Functionalized Indoles | High diastereo- and enantioselectivity for cis-2,3-disubstituted indolines. organic-chemistry.org |
| Nickel/Photoredox Catalyst | Radical Cyclization | Iodoacetanilides and Alkenes | High regioselectivity for 3-substituted indoline products. organic-chemistry.org |
| Brønsted Acid (with Hantzsch ester) | Transfer Hydrogenation | Indole Derivatives | Efficient synthesis of optically active indolines. organic-chemistry.org |
| Iodine (Metal-Free) | Oxidative Intramolecular Amination | Anilines | Cleavage of unactivated (sp³)-C-H and N-H bonds. organic-chemistry.org |
Solvent-Free and Aqueous Medium Reactions in Heterocycle Synthesis
The principles of green chemistry have increasingly influenced the design of synthetic routes for heterocyclic compounds, promoting the use of environmentally benign reaction media. nih.gov Water, being abundant, non-toxic, and non-flammable, has emerged as a viable solvent for many organic transformations, including the synthesis of heterocycles like indoles and their derivatives. nih.govresearchgate.net Reactions conducted in water can sometimes lead to unexpected reactivity and selectivity, and they often simplify workup procedures. researchgate.net Microwave-assisted organic synthesis (MAOS) in aqueous media has further accelerated the adoption of water as a solvent, with many reports demonstrating increased reaction rates and yields for the preparation of nitrogen-containing heterocycles. nih.gov
Solvent-free reaction conditions represent another significant green chemistry approach. researchgate.net These reactions, often conducted by heating a neat mixture of reactants with a catalyst, minimize waste and can lead to higher efficiency. rsc.org For the synthesis of indole derivatives, such as bis(indolyl)methanes, catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions provide excellent yields through electrophilic substitution. researchgate.net Similarly, task-specific ionic liquids have been used as recyclable catalysts for Michael additions to indoles under neat conditions at room temperature, offering a cost-effective and environmentally friendly alternative to traditional methods. cdnsciencepub.com The synthesis of indolizines, another class of nitrogen heterocycles, has been achieved in high yields using a copper catalyst under solvent-free conditions at elevated temperatures, highlighting the broad applicability of this approach. nih.gov
| Reaction Type | Catalyst/Conditions | Substrate(s) | Product Type | Key Advantage |
| Electrophilic Substitution | Ceric Ammonium Nitrate (CAN) / Solvent-free | Indoles, Carbonyl compounds | Bis(indolyl)methanes | Excellent yields, simple workup. researchgate.net |
| Michael Addition | Sulfonic-acid-functionalized ionic liquid / Solvent-free, RT | Indoles, Electron-deficient alkenes | 3-Substituted indoles | Recyclable catalyst, mild conditions. cdnsciencepub.com |
| Three-Component Reaction | CuBr / (NH₄)₂S₂O₈ / Solvent-free, 130°C | Pyridine, Acetophenone, Nitroolefin | Indolizines | High stereoselectivity and functional group tolerance. nih.gov |
| Condensation | Sodium lauryl sulfate (SDS) / Water, RT | Salicylaldehyde, Malononitrile, Indoles | 3-Substituted indoles | Green and efficient method with excellent yields. rsc.org |
| Domino Reaction | None / Water | Arylglyoxals, Acetylacetone, Indole, Aliphatic amines | Pyrrole-functionalized indoles | Four-component, one-pot synthesis without catalyst. dergipark.org.tr |
Chemo- and Regioselectivity Considerations in the Synthesis of this compound
The synthesis of specifically substituted indoline derivatives like this compound is complicated by challenges of chemo- and regioselectivity. The indole nucleus has distinct sites of reactivity, and directing substituents to a specific position, particularly on the benzene ring, requires careful strategic planning.
The electronic nature of the indole ring generally favors electrophilic substitution at the C3 position of the pyrrole (B145914) moiety. cdnsciencepub.com When the indole nitrogen is protected with an electron-withdrawing group like tert-butyloxycarbonyl (Boc), this preference is strongly reinforced. For instance, attempts to directly nitrate N-Boc protected indole (tert-butyl 1H-indole-1-carboxylate) using reagents like trifluoroacetyl nitrate (formed in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride) lead to highly regioselective substitution at the C3 position, yielding tert-butyl 3-nitro-1H-indole-1-carboxylate. rsc.orgnih.gov This inherent reactivity makes the direct C4-nitration of a pre-formed N-Boc indoline nucleus exceptionally challenging.
To achieve the desired 4-nitro substitution pattern, a synthetic strategy must be employed that installs the nitro group prior to the formation or modification of the heterocyclic ring. A common approach begins with a substituted aniline precursor where the nitro group is already in the correct position relative to the eventual ring fusion point. The synthesis of 4-nitroindole, a direct precursor to the indoline core, often utilizes a Reissert-type indole synthesis. orgsyn.org This can involve the cyclization of ethyl N-(2-methyl-3-nitrophenyl)formimidate, which is prepared from 2-methyl-3-nitroaniline. orgsyn.orggoogle.com A patented method describes the reaction of 2-methyl-3-nitrobenzene with triethyl orthoformate and a base like potassium ethoxide to form 4-nitroindole. google.com
Once 4-nitroindole is obtained, the synthesis of this compound proceeds in two subsequent steps:
Reduction of the indole C2=C3 double bond: The 4-nitroindole is reduced to 4-nitroindoline. This can be achieved through various reduction methods, including catalytic hydrogenation or using reducing agents like sodium cyanoborohydride.
N-protection: The secondary amine of the 4-nitroindoline is then protected with a Boc group. This is typically accomplished by reacting the 4-nitroindoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
This multi-step pathway, which builds the desired functionality around a pre-functionalized starting material, is a classic strategy to overcome the inherent regiochemical preferences of the indole ring system and successfully synthesize this compound.
Chemical Transformations and Reactivity Profiles of Tert Butyl 4 Nitroindoline 1 Carboxylate
Reduction Chemistry of the Nitro Functionality
The nitro group at the C4 position of the indoline (B122111) ring is a primary site for chemical modification, most commonly through reduction to an amino group. This transformation provides the corresponding tert-butyl 4-aminoindoline-1-carboxylate, a valuable intermediate for further synthetic elaboration. The choice of reduction method is crucial for achieving high yields and ensuring compatibility with the other functional groups present in the molecule, particularly the acid-labile Boc protecting group and the reducible indoline ring.
Catalytic Hydrogenation Protocols for Nitro Groups
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. acs.org For substrates similar to tert-butyl 4-nitroindoline-1-carboxylate, palladium on carbon (Pd/C) is a common and effective catalyst.
In a procedure analogous to the reduction of 4-nitro-1-(triisopropylsilyl)-1H-indole, the nitroindoline (B8506331) can be subjected to a hydrogen atmosphere in the presence of 10% Pd/C in a solvent like ethanol. acs.org The reaction proceeds under these conditions to selectively reduce the nitro group to the corresponding amine. acs.org It is critical to control the reaction conditions, such as pressure and temperature, to prevent over-reduction or degradation of the indoline ring system. The Boc protecting group is generally stable under these neutral hydrogenation conditions.
| Catalyst System | Hydrogen Source | Typical Solvent | General Applicability |
|---|---|---|---|
| 10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate (B1210297) | Widely used for aromatic nitro group reduction; generally chemoselective. acs.org |
| PtO₂ (Adams' catalyst) | H₂ gas | Ethanol, Acetic Acid | Highly active catalyst, may require milder conditions to avoid ring saturation. |
| Raney Nickel | H₂ gas or Hydrazine | Ethanol | Cost-effective catalyst, sometimes requires higher pressures/temperatures. |
Chemoselective Reduction Reagents and Conditions
While catalytic hydrogenation is effective, chemoselective chemical reducing agents offer an alternative, often under milder and non-pressurized conditions. These methods are particularly useful when other functional groups sensitive to hydrogenation are present.
A variety of reagents are known to selectively reduce nitroarenes. These include:
Metal-based reagents: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol is a classic method for nitro group reduction. Similarly, iron (Fe) powder in acetic acid or in the presence of an acid like ammonium (B1175870) chloride is another common choice. These methods are generally tolerant of ester and amide functionalities.
Hydride reagents: Sodium borohydride (NaBH₄) by itself is typically not strong enough to reduce aromatic nitro groups. However, its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride (NiCl₂) or iron(III) chloride (FeCl₃). This combination generates a more potent reducing species in situ that can effectively reduce the nitro group while often preserving other reducible functionalities.
Subsequent Transformations of the Aminoindoline Product
The product of the reduction, tert-butyl 4-aminoindoline-1-carboxylate, is a versatile synthetic intermediate. The primary amino group introduced onto the aromatic ring can undergo a wide array of subsequent chemical transformations, allowing for the introduction of diverse functionalities.
Common transformations for the newly formed aromatic amine include:
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.
Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly useful and can be subsequently converted into a variety of other functional groups through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).
Further Protection: The amino group can be protected with an additional orthogonal protecting group if needed for subsequent synthetic steps. For instance, reaction with Di-tert-butyl dicarbonate (B1257347) under forcing conditions can lead to the formation of a di-Boc protected derivative. acs.org
Reactions Involving the Indoline Ring System
Electrophilic Aromatic Substitution on the Indoline Core
Electrophilic aromatic substitution (SEAr) provides a direct method for functionalizing the benzene (B151609) ring of the indoline core. The regiochemical outcome of such reactions on this compound is dictated by the combined electronic effects of the substituents already present. researchgate.net
The key directing groups are:
The N-Boc-indoline moiety: The nitrogen atom of the indoline ring, even when protected as a carbamate, possesses a lone pair of electrons that can be delocalized into the aromatic ring. This makes the N-Boc group an activating, ortho-, para-director. In this specific structure, it would direct incoming electrophiles to the C5 and C7 positions.
The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and is strongly deactivating. It acts as a meta-director, directing incoming electrophiles to the C6 position (meta to C4 and C2).
Therefore, the substitution pattern is a result of competing directing effects. The N-Boc group activates the ring, while the nitro group deactivates it. The most likely positions for electrophilic attack are C5 and C7, as they are activated by the N-Boc group, and C6, which is the meta position relative to the deactivating nitro group. The precise outcome would depend on the specific electrophile and reaction conditions. For example, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom onto the aromatic ring, likely at the C5 or C7 position due to the activating effect of the indoline nitrogen. researchgate.netmdpi.com
Nucleophilic Substitution Reactions on Substituted Indolines
Typical nucleophilic aromatic substitution (SNAr) reactions require both a strong electron-withdrawing group to activate the ring and a good leaving group (like a halide) at the position of attack. The structure of this compound possesses a potent activating group (the nitro group) but lacks a conventional leaving group on the aromatic ring.
In such cases, a different type of nucleophilic substitution, known as Vicarious Nucleophilic Substitution (VNS) , can occur. wikipedia.orgorganic-chemistry.org VNS is a reaction in which a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org The reaction is characteristic of nitroarenes. organic-chemistry.org
Ring-Opening and Rearrangement Pathways of Indoline Derivatives
While specific ring-opening and rearrangement reactions of this compound are not extensively documented, its reactivity can be inferred from established transformations of related N-protected indoline systems. The indoline scaffold can participate in several rearrangement reactions, often involving the dearomatization of a related indole (B1671886) precursor or the manipulation of substituents on the saturated five-membered ring. nih.govchemrxiv.org
Notable rearrangement pathways applicable to indoline derivatives include:
Aza-Semipinacol Rearrangement : Stereospecific aza-semipinacol rearrangements can occur in substituted indoline derivatives under acidic conditions, leading to the formation of indolenines with a C3-quaternary stereocenter. chemrxiv.orgchemrxiv.org This type of rearrangement involves the migration of an aryl or alkenyl group, and the selectivity can be controlled by the reaction sequence. chemrxiv.org For a derivative of this compound, this would require prior functionalization at the C2 and C3 positions.
Dearomative Claisen Rearrangement : The dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides an efficient route to 2,2-disubstituted indolines. nih.govacs.org This chemrxiv.orgchemrxiv.org sigmatropic rearrangement demonstrates high fidelity in transferring chirality from the C3 position to the C2 position, making it a valuable tool for constructing enantioenriched indolines. acs.org
C–N Bond Cleavage : The C–N bond within the pyrrolidine ring of indoline can be cleaved under specific conditions. For instance, reactions involving difluorocarbene have been shown to induce ring-opening in indoline, resulting in the formation of acyclic N-formyl haloamides. researchgate.net The presence of the electron-withdrawing nitro and Boc groups in this compound would significantly influence the electron density of the nitrogen atom and the stability of any intermediates, thereby affecting the feasibility and outcome of such ring-opening reactions.
The strong electron-withdrawing nature of the 4-nitro group is expected to decrease the nucleophilicity of the indoline nitrogen and influence the stability of cationic intermediates that are often involved in rearrangement pathways.
Manipulation of the tert-Butyl Carbamate Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the synthesis of nitrogen-containing heterocycles. biosynth.com Its primary function is to temporarily block the reactivity of the amine nitrogen. The utility of the Boc group stems from its stability under a wide range of non-acidic conditions and the predictability of its removal.
Acid-Mediated Deprotection Strategies
The most common method for the cleavage of the N-Boc group is through acid-mediated hydrolysis. nih.gov The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by cleavage of the tertiary C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.
A variety of acidic reagents and conditions have been developed for this purpose, allowing for tailored deprotection based on the substrate's sensitivity to acid. nih.govmdpi.com The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. reddit.com For substrates similar to this compound, such as N-Boc-3-nitroindole, deprotection is a standard and practical step. nih.gov Research has also shown that nitric acid in dichloromethane (B109758) can efficiently deprotect N-Boc amines with remarkable selectivity over acid-sensitive tert-butyl esters. researchgate.net
Below is a table summarizing common acid-mediated deprotection conditions.
| Reagent(s) | Solvent(s) | Typical Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20–50% TFA in DCM, 0°C to RT, 30 min – 2 h | reddit.com |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | 4 M HCl in Dioxane, RT, 1–4 h | nih.gov |
| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate | Catalytic H₂SO₄, RT | nih.gov |
| Nitric Acid (HNO₃) | Dichloromethane (DCM) | Concentrated HNO₃ in DCM | researchgate.net |
| Phosphoric Acid (H₃PO₄) | Aqueous | 85% H₃PO₄, 50-60°C | mdpi.com |
| Solid Acid Catalysts | Flow Chemistry | Zeolites, Amberlyst resins in a flow reactor | dntb.gov.ua |
Stereochemical Aspects of Indoline Transformations
The stereochemical outcome of reactions involving the indoline ring is significantly influenced by the nature of the nitrogen substituent. The N-Boc group, being bulky and conformationally restricting, plays a crucial role in directing the stereoselectivity of transformations at the C2 and C3 positions of the indoline nucleus.
Asymmetric Hydrogenation : The catalytic asymmetric hydrogenation of N-Boc-indoles is a powerful method for producing chiral indolines. Ruthenium-phosphine complexes, for example, have been used to hydrogenate 3-substituted N-Boc-indoles to the corresponding indolines with high enantiomeric excess (ee). clockss.org The N-Boc group is often essential for achieving high stereoselectivity in these reductions. clockss.org
Dearomative Additions : The N-Boc group can control the regioselectivity and diastereoselectivity of dearomative additions to the parent indole. In a nickel-catalyzed dearomative arylboration, the N-Boc group on the indole directs the formation of the syn-C2-borylated indoline with high selectivity. nih.gov This highlights the ability of the Boc group to influence the facial selectivity of additions across the C2-C3 double bond of the indole precursor.
Control of Quaternary Centers : In syntheses designed to create quaternary stereocenters, the N-Boc group is instrumental. For instance, in the dearomative Meerwein–Eschenmoser–Claisen rearrangement, the chirality at a C3-indolyl alcohol is transferred with high fidelity to a new quaternary center at the C2 position of the resulting N-Boc indoline. nih.govacs.org Similarly, organocatalytic intramolecular Michael additions can afford cis-2,3-disubstituted indolines with high diastereoselectivity. researchgate.net
The electron-withdrawing 4-nitro group would likely influence the electronic properties of the indole precursor, potentially affecting reaction rates and the stability of intermediates in these stereoselective transformations, but the directing influence of the N-Boc group is expected to remain a dominant stereochemical control element.
The table below summarizes key stereoselective reactions involving N-Boc indoline derivatives.
| Reaction Type | Key Features | Stereochemical Outcome |
| Catalytic Asymmetric Hydrogenation | Hydrogenation of N-Boc-indoles using chiral Ru-phosphine catalysts. | High enantioselectivity (e.g., up to 94% ee for 3-phenyl-N-Boc-indoline). clockss.org |
| Nickel-Catalyzed Dearomative Arylboration | Addition of an aryl group and a boryl group across the C2-C3 bond. | High regio- and diastereoselectivity, yielding syn-C2-borylated indolines. nih.gov |
| Dearomative Claisen Rearrangement | chemrxiv.orgchemrxiv.org sigmatropic rearrangement of C3-indolyl alcohol precursors. | High fidelity transfer of chirality from C3 to a new C2 quaternary center. acs.org |
| Organocatalytic Intramolecular Michael Addition | Cyclization of aniline (B41778) derivatives onto α,β-unsaturated ketones. | Formation of cis-2,3-disubstituted indolines. researchgate.net |
Applications of Tert Butyl 4 Nitroindoline 1 Carboxylate As a Synthetic Building Block in Complex Molecule Synthesis
Precursor in the Construction of Functionalized Indoline (B122111) and Indole (B1671886) Frameworks
The primary utility of tert-butyl 4-nitroindoline-1-carboxylate lies in its role as a precursor to more complex structures. The indoline core is a common motif in biologically active compounds, and the nitro group at the 4-position offers a reliable point for chemical modification. clockss.org The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during various reaction conditions and can be removed efficiently when required. clockss.org
The key transformation is the reduction of the nitro group to a primary amine. This conversion creates tert-butyl 4-aminoindoline-1-carboxylate, a critical intermediate that opens up numerous pathways for functionalization. The resulting amino group can be readily acylated, sulfonated, alkylated, or used in coupling reactions to introduce new molecular fragments. This strategic conversion is fundamental to its application as a building block.
Furthermore, the indoline scaffold itself can be aromatized to the corresponding indole structure. This transformation allows chemists to translate the functionality established on the indoline ring to the indole framework, which is another privileged scaffold in medicinal chemistry.
| Transformation | Reagents/Conditions | Product Type |
| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal-acid (e.g., SnCl₂, HCl; Fe, HCl) | 4-Aminoindoline |
| Amine Functionalization | Acyl chlorides, Sulfonyl chlorides, Aldehydes (reductive amination) | Amides, Sulfonamides, Alkylamines |
| Aromatization | Oxidizing agents (e.g., DDQ, Manganese dioxide) | 4-Nitroindole (B16737) / 4-Aminoindole |
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The indoline structure is recognized as a valuable scaffold in drug design, often considered a conformationally restricted analogue of phenylalanine or other amino acids. clockss.org This structural feature can enhance binding to biological targets and improve metabolic stability. clockss.org The use of this compound provides a direct route to novel indoline and indole derivatives for evaluation as potential therapeutic agents.
Intermediate in Advanced Heterocyclic Compound Assembly
The true synthetic power of this building block is demonstrated in its use for constructing more complex, polycyclic heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting 4-aminoindoline derivative can participate in cyclization reactions to form fused ring systems. For example, reaction with bifunctional electrophiles can lead to the assembly of new rings appended to the indoline core.
A notable strategy involves the Barton-Zard reaction, which can be applied to nitro-indole precursors to construct pyrrolo[3,4-b]indole (B14762832) skeletons. nih.govrsc.org By analogy, the 4-aminoindoline derivative serves as a platform for similar annulation strategies, where the amine acts as a nucleophile to forge new heterocyclic rings, leading to advanced molecular architectures. This approach is critical for generating novel core scaffolds for medicinal chemistry programs. rsc.org
Strategies for Scaffold Diversification and Library Synthesis
In modern drug discovery, the ability to rapidly generate a multitude of structurally related compounds for biological screening is essential. The derivative of this compound, namely tert-butyl 4-aminoindoline-1-carboxylate, is an ideal platform for scaffold diversification and library synthesis.
One powerful technique is the use of multi-component reactions (MCRs). An Ugi reaction, for instance, could utilize the 4-aminoindoline derivative as the amine component, allowing for the rapid combination of three other diverse inputs (an aldehyde, a carboxylic acid, and an isocyanide) in a single step. nih.gov This strategy enables the creation of a large library of complex products from a common intermediate, each with unique substituents occupying different spatial vectors. nih.gov
Alternatively, parallel synthesis can be employed. In this approach, the core 4-aminoindoline scaffold is distributed into an array of reaction vessels and treated with a diverse set of reactants, such as various acyl chlorides or sulfonyl chlorides, to produce a library of amide or sulfonamide derivatives. This method facilitates systematic exploration of the structure-activity relationship (SAR) around the core scaffold. researchgate.net
| Diversification Strategy | Key Intermediate | Reaction Example | Outcome |
| Multi-Component Reaction | 4-Aminoindoline | Ugi Reaction with various aldehydes, carboxylic acids, isocyanides | Rapid assembly of a library of complex, multi-substituted compounds. nih.gov |
| Parallel Acylation | 4-Aminoindoline | Reaction with a library of diverse acyl chlorides | Library of N-acylated indoline derivatives for SAR studies. |
| Parallel Sulfonylation | 4-Aminoindoline | Reaction with a library of diverse sulfonyl chlorides | Library of N-sulfonylated indoline derivatives for SAR studies. |
Design and Synthesis of Advanced Indoline-Based Architectures
Beyond functionalization of the 4-position, this compound is a cornerstone for the design and synthesis of highly complex, multi-component molecular architectures. The 4-amino group, obtained after reduction, serves as a critical anchoring point for attaching other elaborate building blocks, such as functionalized piperidine (B6355638) or pyrimidine (B1678525) rings. rsc.org
Synthetic strategies often involve the coupling of the 4-aminoindoline core with another complex heterocyclic fragment, which may itself contain protecting groups to allow for further selective chemistry. For example, coupling with a molecule like tert-butyl 4-iodopiperidine-1-carboxylate or a related activated species can generate advanced architectures that combine the indoline and piperidine scaffolds. rsc.org These sophisticated molecules, featuring multiple heterocyclic systems, are designed to interact with multiple pockets of a biological target or to possess finely tuned physicochemical properties for improved pharmacological profiles.
Emerging Research Avenues and Future Directions in Tert Butyl 4 Nitroindoline 1 Carboxylate Chemistry
Development of Novel Organocatalytic and Asymmetric Synthetic Routes for Indoline (B122111) Derivatives
The synthesis of chiral indoline frameworks is of paramount importance due to their prevalence in bioactive natural products and pharmaceuticals. wiley-vch.de Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these complex molecules, offering a metal-free and often more sustainable alternative to traditional methods. wiley-vch.deresearchgate.net
Recent progress in the field has highlighted the utility of organocatalytic asymmetric dearomatization (organo-CADA) reactions of indole (B1671886) derivatives as a robust strategy for constructing enantioenriched indoline and indolenine cores. wiley-vch.de These methods have been successfully applied to the total synthesis of structurally complex and enantiopure natural products. wiley-vch.de For instance, chiral phosphoric acids have been employed as effective Brønsted acid catalysts in the transfer hydrogenation of indole derivatives, utilizing Hantzsch dihydropyridine (B1217469) as the hydrogen source to yield optically active indolines with high enantioselectivities. nih.gov Another notable example involves the use of chiral phosphoramide (B1221513) catalysts in the asymmetric reaction of indol-2-yl carbinols with enamides, providing an efficient route to chiral 2-indole-substituted 1,1-diarylalkane derivatives. mdpi.com
Furthermore, stereoselective synthesis of indolin-3-yl acetates has been achieved through organocatalytic addition reactions of monothiomalonates to ortho-bromo nitrostyrenes. researchgate.net This sequence, involving a highly stereoselective one-pot addition-deprotection-decarboxylation followed by an intramolecular Buchwald-Hartwig coupling, demonstrates the potential for creating complex indolines with excellent stereocontrol. researchgate.net
| Catalyst Type | Reaction | Key Features |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation of Indoles | High enantioselectivity, metal-free. nih.gov |
| Chiral Phosphoramide | Asymmetric Reaction of Indol-2-yl Carbinols | Efficient synthesis of chiral 2-indole-substituted 1,1-diarylalkanes. mdpi.com |
| Organocatalyst | Addition of Monothiomalonates to Nitrostyrenes | Stereoselective synthesis of indolin-3-yl acetates. researchgate.net |
The development of these novel organocatalytic and asymmetric routes is crucial for expanding the chemical space accessible from indoline scaffolds like tert-butyl 4-nitroindoline-1-carboxylate, enabling the synthesis of a new generation of chiral molecules with potential therapeutic applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid and efficient synthesis of chemical libraries for drug discovery and materials science has spurred the integration of flow chemistry and automated synthesis platforms. researchgate.net These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. mdpi.com
Continuous flow synthesis has been successfully applied to the preparation of indole derivatives. mdpi.com For example, a one-step continuous catalytic hydrogenation method has been developed for the synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) from 4-(2-nitrophenyl)-3-oxobutanoate, avoiding the isolation of the intermediate indole. mdpi.com This approach, utilizing a H-cube system with a Pd/C catalyst, demonstrates the potential for the streamlined synthesis of indoline derivatives. mdpi.com The application of such flow technology to the synthesis of this compound and its derivatives could significantly enhance production efficiency and scalability.
Automated synthesis platforms, which combine robotics with software for reaction planning and execution, are revolutionizing the way molecules are made. nih.govwikipedia.org These platforms can perform a wide range of chemical transformations, including those relevant to the modification of the indoline scaffold, such as N-heterocycle formation, reductive amination, amide bond formation, and Boc-protection/deprotection. sigmaaldrich.com The use of pre-filled reagent cartridges for common reactions simplifies the synthetic process and allows for the rapid generation of compound libraries. sigmaaldrich.com The integration of artificial intelligence with these automated platforms is further accelerating the discovery of new synthetic routes and materials. chemspeed.com
| Technology | Advantages for Indoline Synthesis | Potential Application for this compound |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. mdpi.com | Efficient and scalable synthesis of the core structure and its derivatives. mdpi.com |
| Automated Synthesis | High-throughput synthesis, rapid library generation, reproducibility. researchgate.netnih.gov | Automated derivatization of the scaffold for structure-activity relationship studies. |
The adoption of flow chemistry and automated synthesis represents a significant future direction for the chemistry of this compound, enabling faster access to a diverse range of derivatives for various applications.
Exploration of New Reactivities and Bioinspired Transformations of Nitroindoline (B8506331) Scaffolds
The nitro group on the indoline scaffold of this compound is not merely a passive substituent but an active participant in a variety of chemical transformations, opening up avenues for exploring new reactivities. A particularly exciting area of research is the use of nitroindoline derivatives as photolabile protecting groups (PPGs), often referred to as "caged" compounds. wiley-vch.denih.gov
N-acyl-7-nitroindolines, for example, have been shown to be photoreactive, undergoing cleavage upon illumination with UV light to release a carboxylic acid and a nitrosoindoline. wikipedia.org This property has been harnessed for the light-induced release of biologically active compounds, allowing for precise spatial and temporal control over their activity. wiley-vch.denih.gov The synthesis of N-acetyl-7-nitroindoline derivatives and their incorporation into DNA oligomers has demonstrated the potential for photo-acetylation and photo-crosslinking with complementary RNA strands, highlighting their utility as tools in chemical biology. nih.gov
Bioinspired synthesis, which seeks to mimic nature's strategies for constructing complex molecules, offers another promising direction. The development of synthetic methodologies that are inspired by biosynthetic pathways can lead to novel and efficient routes to complex natural products and their analogs. While specific bioinspired transformations of this compound are still an emerging area, the broader field of bioinspired synthesis provides a conceptual framework for future research. This could involve, for instance, enzyme-mimicking catalytic systems or biomimetic cascade reactions to build molecular complexity from the nitroindoline scaffold. The use of scaffolds that mimic the natural extracellular matrix in tissue engineering is an example of a bioinspired approach in a related field. nih.gov
| Reactivity/Transformation | Description | Application |
| Photolabile Protecting Group | Light-induced cleavage of a chemical bond to release a protected molecule. wiley-vch.denih.gov | "Caged" compounds for controlled release of bioactive molecules. wiley-vch.denih.gov |
| Photo-crosslinking | Light-induced formation of a covalent bond between two molecules. nih.gov | Probing molecular interactions in biological systems. nih.gov |
| Bioinspired Synthesis | Synthetic strategies that mimic natural processes. | Development of novel and efficient routes to complex molecules. |
The exploration of these new reactivities and bioinspired transformations will undoubtedly lead to the development of novel applications for nitroindoline scaffolds in various scientific disciplines.
Interdisciplinary Research with Materials Science and Chemical Biology
The unique properties of this compound and its derivatives make them valuable building blocks for interdisciplinary research, particularly at the interface of materials science and chemical biology.
In materials science, the photoreactive nature of nitroindoline derivatives is being explored for the development of advanced materials. For instance, nitrobenzyl-based photolabile protecting groups have been used in the development of photoresists for microfabrication. wikipedia.org The ability to create photodegradable hydrogels using nitroindoline-based crosslinkers opens up possibilities for applications in tissue engineering and drug delivery, where the controlled degradation of the material is desirable. wikipedia.org The incorporation of the nitroindoline scaffold into polymers could lead to the development of novel functional materials with tunable properties.
In the realm of chemical biology, nitroindoline derivatives have emerged as powerful tools for studying and manipulating biological processes with high precision. nih.gov The use of nitroindoline-based "caged" compounds allows for the controlled release of neurotransmitters, signaling molecules, and other bioactive substances, enabling researchers to probe their functions in living cells and tissues. wiley-vch.denih.govnih.gov The synthesis of nucleoside derivatives of N-acetyl-7-nitroindoline and their incorporation into nucleic acids provides a means to study DNA-protein and DNA-RNA interactions through photo-crosslinking experiments. nih.gov Furthermore, the development of novel 5-nitroindole (B16589) derivatives as binders of c-Myc G-quadruplex DNA demonstrates the potential of this scaffold in the design of new anticancer agents. nih.gov
| Field | Application of Nitroindoline Derivatives | Example |
| Materials Science | Photodegradable materials, photoresists. | Nitroindoline-based crosslinkers for hydrogels. wikipedia.org |
| Chemical Biology | "Caged" compounds, photolabeling, anticancer agents. | Light-induced release of glutamate (B1630785) in neuronal studies. nih.gov |
The continued exploration of this compound and its derivatives in these interdisciplinary areas is expected to yield significant advancements in both fundamental science and technology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-nitroindoline-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nitro group introduction via nitration of indoline precursors. For example, tert-butyl-protected indoline derivatives (e.g., tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate) are synthesized using multi-step protocols involving nitration, cyclization, and protection/deprotection steps . Key parameters include:
- Catalysts : HNO₃/H₂SO₄ mixtures for nitration, with controlled temperatures (0–5°C) to minimize side reactions.
- Solvents : Polar aprotic solvents (e.g., DCM, DMF) to stabilize intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) to isolate the nitro derivative.
| Nitration Method | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 65 | 95% |
| Acetyl nitrate | 20 | 45 | 85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Confirm the indoline scaffold and tert-butyl group (e.g., tert-butyl signal at ~1.3 ppm in ¹H NMR) . Nitro groups cause deshielding in adjacent protons (δ 8.0–8.5 ppm).
- IR Spectroscopy : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 294.3 g/mol for C₁₃H₁₆N₂O₄).
Advanced Research Questions
Q. How can the nitro group in this compound be selectively reduced, and what mechanistic insights guide reagent selection?
- Methodology : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) can reduce nitro to amine. Solvent choice (e.g., EtOH vs. THF) impacts selectivity. For example:
- Pd-C/H₂ in EtOH : Full reduction to tert-butyl 4-aminoindoline-1-carboxylate.
- Partial reduction : Use milder conditions (e.g., Fe/NH₄Cl) to retain tert-butyl protection .
- Data Contradiction : Conflicting reports on nitro reduction efficiency (e.g., 80% yield with Pd-C vs. 50% with Zn/HCl) may arise from steric hindrance from the tert-butyl group.
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?
- Methodology : Use SHELX software for structure refinement . Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized models. For example:
- Torsion angles : Discrepancies in nitro group orientation may require re-refinement with restraints.
- Hydrogen bonding : Validate using Hirshfeld surface analysis .
Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate its mechanism?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding affinities with nitroreductases .
- Enzymatic assays : Monitor NADPH consumption or fluorescent probe generation (e.g., resazurin reduction) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
